(S)-1-Boc-pyrrolidine-3-carboxylic acid hydrazide
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Description
“(S)-1-Boc-pyrrolidine-3-carboxylic acid hydrazide” is a type of hydrazide. Hydrazides in organic chemistry are a class of organic compounds with the formula R−NR1−NR2R3 where R is acyl . They are nonbasic owing to the inductive influence of the acyl, sulfonyl, or phosphoryl substituent .
Synthesis Analysis
Hydrazides are typically prepared by the reaction of esters with hydrazine . The synthesis of hydrazones, quinazolines, and Schiff bases is achieved by combining suitable aldehydes with four hydrazides . The approaches for their preparation include solution-based synthesis, mechanosynthesis, and solid-state melt reactions .Molecular Structure Analysis
The molecular structure of hydrazides is determined by single crystal X-ray analysis . The intramolecular N–H···O and N–H···N hydrogen bonds enclose S (6) ring motifs . The intermolecular C–H···O and O–H···O hydrogen bonds link the molecules into centrosymmetric dimers .Chemical Reactions Analysis
Hydrazides undergo various chemical reactions. For instance, crystalline amine-functionalised hydrazones undergo post-synthetic modifications in reactions with 3- or 4-pyridinecarbaldehyde vapours to form hydrazone-Schiff bases . The reactions of the corresponding hydrazide and 3-methoxybenzaldehyde, in a molar ratio of 1 : 1, led to the formation of quinazolin-4(3H)-one .Physical And Chemical Properties Analysis
The physical and chemical properties of hydrazides can be determined by various methods such as spectroscopic and X-ray diffraction methods .Safety And Hazards
Future Directions
Hydrazides have been exploited for the construction of various useful moieties such as thioesters, esters, amides, and ketones . They have been prepared from many methods through the years with a substantial increase in the number of reported methodologies in the past decade . The discovery and/or synthesis of new potent and less toxic anti-tubercular compounds is very critical .
properties
IUPAC Name |
tert-butyl (3S)-3-(hydrazinecarbonyl)pyrrolidine-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19N3O3/c1-10(2,3)16-9(15)13-5-4-7(6-13)8(14)12-11/h7H,4-6,11H2,1-3H3,(H,12,14)/t7-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFMHEXPZANOFSL-ZETCQYMHSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)C(=O)NN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@@H](C1)C(=O)NN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19N3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501132279 |
Source
|
Record name | 1,3-Pyrrolidinedicarboxylic acid, 1-(1,1-dimethylethyl) ester, 3-hydrazide, (3S)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501132279 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-1-Boc-pyrrolidine-3-carboxylic acid hydrazide | |
CAS RN |
1408002-81-2 |
Source
|
Record name | 1,3-Pyrrolidinedicarboxylic acid, 1-(1,1-dimethylethyl) ester, 3-hydrazide, (3S)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1408002-81-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,3-Pyrrolidinedicarboxylic acid, 1-(1,1-dimethylethyl) ester, 3-hydrazide, (3S)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501132279 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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